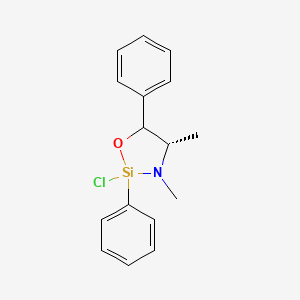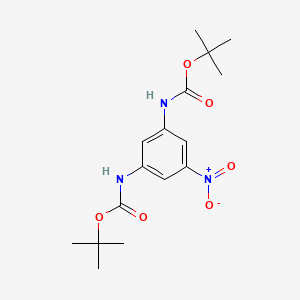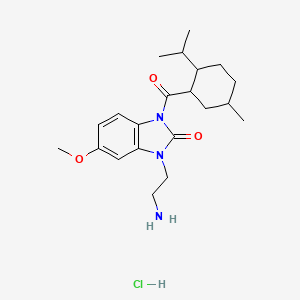
3-(2-Aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-3263 (hydrochloride) is a synthetic, biologically active compound known for its potent agonistic activity on the transient receptor potential melastatin-8 (TRPM8) channels. This compound has shown significant potential in preclinical tumor models and has been tested in phase 1 clinical trials for the treatment of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-3263 (hydrochloride) involves multiple steps, starting from the preparation of the core benzimidazole structure. The key steps include:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical structure.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production of D-3263 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
D-3263 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole core.
Substitution: The compound can undergo substitution reactions, particularly on the benzimidazole ring, to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
D-3263 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of TRPM8 channel agonists.
Biology: The compound is used to investigate the role of TRPM8 channels in various biological processes, including temperature sensation and pain perception.
Medicine: D-3263 (hydrochloride) has shown potential in the treatment of prostate cancer and benign prostatic hyperplasia by decreasing dihydrotestosterone levels
Industry: The compound is used in the development of new therapeutic agents targeting TRPM8 channels
Mechanism of Action
D-3263 (hydrochloride) exerts its effects by binding to and activating TRPM8 channels. This activation leads to an increase in calcium and sodium entry into cells, disrupting calcium and sodium homeostasis. The disruption of ion homeostasis induces cell death in TRPM8-expressing tumor cells. Additionally, the compound may decrease dihydrotestosterone levels, contributing to its inhibitory effects on prostate cancer and benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Another TRPM8 agonist known for its role in pain perception and temperature sensation.
Menthol: A natural compound that activates TRPM8 channels and is commonly used in topical analgesics.
Icilin: A synthetic compound that activates TRPM8 channels and is used in research to study cold sensation.
Uniqueness of D-3263 (hydrochloride)
D-3263 (hydrochloride) is unique due to its potent agonistic activity on TRPM8 channels and its potential antineoplastic properties. Unlike other TRPM8 agonists, D-3263 (hydrochloride) has shown significant promise in preclinical tumor models and has been tested in clinical trials for the treatment of prostate cancer .
Properties
Molecular Formula |
C21H32ClN3O3 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1-(5-methyl-2-propan-2-ylcyclohexanecarbonyl)benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H |
InChI Key |
DYMRNRVXSXCQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


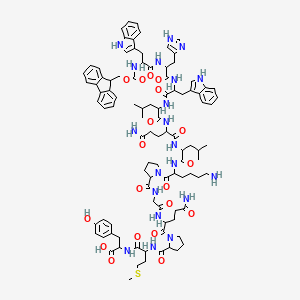
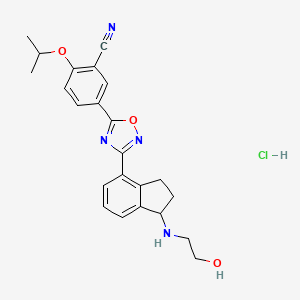
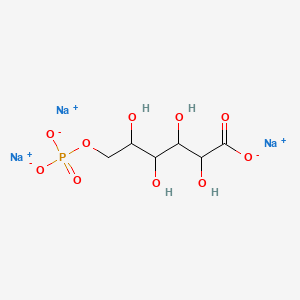
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

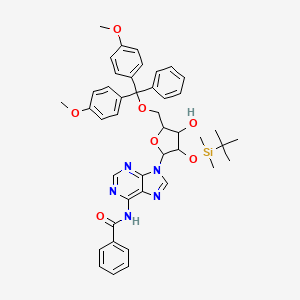
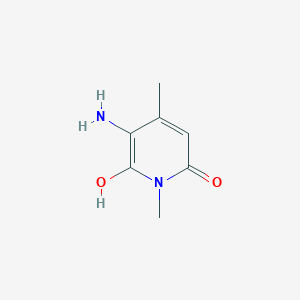
![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
